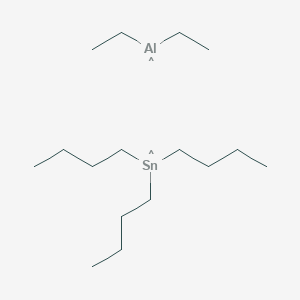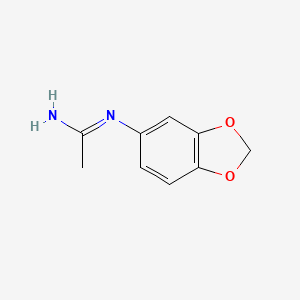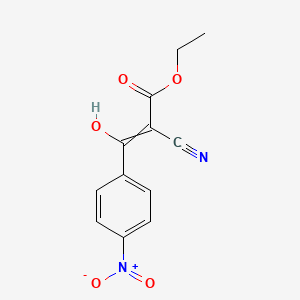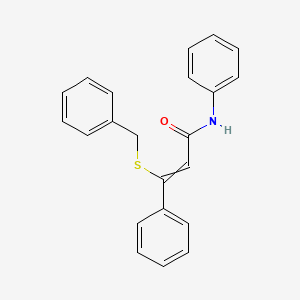
CID 18503710
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 18503710, also known as 92074-24-3, is a chemical compound with various applications in scientific research and industry. It is known for its unique chemical properties and versatility in different reactions.
Preparation Methods
The preparation of CID 18503710 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 18503710 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Fluorination: This compound can be converted into fluorinated derivatives using reagents like bis(2-methoxyethyl)aminosulfur trifluoride.
Scientific Research Applications
CID 18503710 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of CID 18503710 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
CID 18503710 can be compared with other similar compounds, such as:
Bis(2-methoxyethyl)aminosulfur trifluoride: Known for its versatility in fluorination reactions.
Decaborane: An inorganic compound with unique properties and applications.
Tranexamic acid: A synthetic derivative used in medical applications.
Each of these compounds has its unique properties and applications, making this compound a valuable addition to the family of chemical compounds used in scientific research and industry.
Properties
Molecular Formula |
C16H37AlSn |
|---|---|
Molecular Weight |
375.2 g/mol |
InChI |
InChI=1S/3C4H9.2C2H5.Al.Sn/c3*1-3-4-2;2*1-2;;/h3*1,3-4H2,2H3;2*1H2,2H3;; |
InChI Key |
WHYBPBROKHGRNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.CC[Al]CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
plumbane](/img/structure/B14360510.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)


![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)

![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)

![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
